LogP Differentiation: 2-Ethyl Substituent Delivers >2× Higher Lipophilicity Than 2-H Analog
The 2-ethyl analog exhibits a measured LogP of 1.43, compared to LogP 0.43 for the unsubstituted rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 937053-06-0) . The 2-methyl analog (CAS 2243510-63-4) shows an intermediate XlogP of 0.7 . This represents a 3.3-fold increase in calculated partition coefficient for the 2-ethyl compound over the 2-H baseline, and a 2.0-fold increase over the 2-methyl variant.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 1.43 (measured) |
| Comparator Or Baseline | 2-H analog (CAS 937053-06-0): LogP 0.43; 2-Methyl analog (CAS 2243510-63-4): XlogP 0.7 |
| Quantified Difference | 3.3× higher vs. 2-H; 2.0× higher vs. 2-methyl |
| Conditions | Vendor-reported physicochemical data; 2-H LogP from Hit2Lead / Chem-space; 2-methyl XlogP from Chem960; 2-ethyl LogP from Fluorochem |
Why This Matters
A LogP shift from 0.43 to 1.43 fundamentally alters predicted passive membrane permeability and organic-phase partitioning, making the 2-ethyl compound the preferred choice when increased lipophilicity is required for target engagement or extraction efficiency.
